(S)-N-Isopropylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with an isopropyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amide or pyrrolidine derivatives.
Substitution: Substituted pyrrolidine or amide products.
Scientific Research Applications
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-methylpyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
(2S)-N-ethylpyrrolidine-2-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
(2S)-N-butylpyrrolidine-2-carboxamide: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable in applications requiring specific stereochemistry and functional group properties.
Properties
IUPAC Name |
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACPLOGXSJUHE-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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